molecular formula C6H11BrO B6268671 rac-(2R,4S)-4-bromo-2-methyloxane CAS No. 2307733-64-6

rac-(2R,4S)-4-bromo-2-methyloxane

Cat. No.: B6268671
CAS No.: 2307733-64-6
M. Wt: 179.1
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Description

rac-(2R,4S)-4-bromo-2-methyloxane is a racemic mixture of the (2R,4S) enantiomer of 4-bromo-2-methyloxane, a six-membered oxygen-containing heterocyclic compound (tetrahydropyran derivative). Its structure features a bromine atom at the 4-position and a methyl group at the 2-position of the oxane ring. The methyl group introduces steric effects that may influence reactivity and stereoselectivity. The (2R,4S) stereochemistry is critical, as enantiomeric configurations can significantly alter physicochemical properties and biological interactions .

Properties

CAS No.

2307733-64-6

Molecular Formula

C6H11BrO

Molecular Weight

179.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-4-bromo-2-methyloxane typically involves the bromination of 2-methyloxane. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The resulting product is a racemic mixture of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-4-bromo-2-methyloxane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methyloxane.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include 4-hydroxy-2-methyloxane or 4-amino-2-methyloxane.

    Oxidation: Products include 4-bromo-2-methyloxane-2-one.

    Reduction: The major product is 2-methyloxane.

Scientific Research Applications

rac-(2R,4S)-4-bromo-2-methyloxane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in stereochemical studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-bromo-2-methyloxane involves its interaction with various molecular targets. The bromine atom can participate in electrophilic interactions, while the oxane ring can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers of 4-Bromo-2-methyloxane

The stereochemical variations of 4-bromo-2-methyloxane, such as (2S,4R), (2R,4R), and (2S,4S) isomers, exhibit distinct physicochemical and reactivity profiles:

  • Reactivity : The (2R,4S) configuration may favor specific transition states in substitution reactions due to steric and electronic effects. For example, in SN2 reactions, the axial or equatorial positioning of the bromine atom (influenced by the methyl group’s orientation) could alter reaction rates.
  • For instance, the (2R,4S)-difenoconazole enantiomer promoted fish embryo hatching at low concentrations (0.03–0.17 mg/L), contrasting with inhibitory effects of other enantiomers .

Halogen-Substituted Analogs

  • 4-Chloro-2-methyloxane : Replacing bromine with chlorine reduces leaving group ability, slowing substitution reactions. For example, SN2 reaction rates with NaOH would be slower compared to the brominated analog.
  • 4-Iodo-2-methyloxane : Iodine’s superior leaving group ability would enhance reaction rates but increase molecular weight and cost.

Ring Size Variants

  • However, the reduced stability of tetrahyrofuran derivatives may limit synthetic utility compared to oxanes.

Aromatic Brominated Compounds

  • 2-Bromo-4’-methoxyacetophenone: This aromatic brominated ketone (CAS 2632-13-5) is used as a synthetic intermediate under controlled conditions . Unlike rac-(2R,4S)-4-bromo-2-methyloxane, its aromatic bromine participates in electrophilic substitutions rather than aliphatic SN2 reactions.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₆H₁₁BrO 179.06 Aliphatic bromine, stereospecific reactivity
4-Chloro-2-methyloxane C₆H₁₁ClO 134.60 Weaker leaving group, slower substitution
2-Bromo-4’-methoxyacetophenone C₉H₉BrO₂ 243.07 Aromatic bromine, used in ketone synthesis

Table 2: Comparative Reactivity in SN2 Reactions

Compound Leaving Group Reaction Rate (Relative to Br) Steric Hindrance
This compound Br⁻ High Moderate (methyl)
4-Chloro-2-methyloxane Cl⁻ Low Moderate
4-Iodo-2-methyloxane I⁻ Very High Moderate

Research Findings and Implications

  • Stereochemical Influence: The (2R,4S) configuration in difenoconazole uniquely altered aquatic toxicity profiles, suggesting that this compound’s stereochemistry may similarly affect its environmental or pharmacological behavior .
  • Synthetic Utility: Brominated oxanes like this compound are valuable intermediates for constructing complex molecules, analogous to 2-bromo-4’-methoxyacetophenone’s role in ketone synthesis .

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